N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Description
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide is a synthetic small molecule characterized by a 1,3-thiazole core substituted at position 4 with a 4-fluorophenyl group and at position 2 with a benzamide moiety bearing a pyrrolidin-1-ylsulfonyl substituent. The compound’s design integrates pharmacophores known for modulating enzyme activity, particularly cyclooxygenase (COX) and lipoxygenase (LOX) pathways, as seen in structurally related thiazoles . Its synthesis likely involves nucleophilic substitution and cyclization reactions, analogous to methods described for similar triazole and thiazole derivatives .
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S2/c21-16-7-3-14(4-8-16)18-13-28-20(22-18)23-19(25)15-5-9-17(10-6-15)29(26,27)24-11-1-2-12-24/h3-10,13H,1-2,11-12H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFVNZYZPSPYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The fluorophenyl group is introduced through a substitution reaction, while the pyrrolidine and sulfonylbenzamide groups are added through subsequent reactions involving amide bond formation and sulfonylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets in biological systems. The thiazole ring and fluorophenyl group are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Core Structural Features
The target compound shares a common 1,3-thiazol-2-ylbenzamide scaffold with several analogs but differs in substituent patterns:
- Thiazole Substituents :
- Position 4 : 4-Fluorophenyl (electron-withdrawing group).
- Position 2 : 4-Pyrrolidin-1-ylsulfonylbenzamide (polar sulfonamide with a five-membered pyrrolidine ring).
Comparable analogs include:
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide: Substituted with a methylphenyl group (electron-donating) and phenoxybenzamide, showing 129% bioactivity in plant growth modulation .
N-(4-Phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide : Features a phenyl group at thiazole position 4 and a 3-pyrrolidinylsulfonylbenzamide (vs. 4-position in the target compound) .
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide : Replaces pyrrolidine with diethylsulfamoyl and introduces a nitro group (strong electron-withdrawing) .
Physicochemical Properties
Key properties derived from analogs (Table 1):
*Estimated based on structural similarity.
Key Observations :
- The pyrrolidinylsulfonyl group enhances polarity (6 hydrogen bond acceptors) compared to diethylsulfamoyl analogs.
- The 4-fluorophenyl group balances lipophilicity (XLogP3 ~3.4), favoring membrane permeability while avoiding excessive hydrophobicity.
Pharmacological and Functional Comparisons
Enzyme Inhibition Profiles
Thiazole derivatives are widely studied as COX/LOX inhibitors:
- Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide): Non-selective COX-1/COX-2 inhibitor (IC50 ~9–11 µM) .
- Compound 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol): Selective COX-2 inhibitor (IC50 ~11 µM) .
Inference for Target Compound :
The pyrrolidinylsulfonyl group may enhance binding to COX-2 via hydrophobic interactions, while the 4-fluorophenyl group could improve metabolic stability relative to nitro or methoxy substituents .
Anti-Inflammatory and Bioactivity Trends
- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide: Exhibits 129% bioactivity in plant growth assays, suggesting substituent-dependent efficacy .
Biological Activity
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H18FN3O2S. Its structure includes a thiazole ring, a fluorophenyl group, and a sulfonamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 329.39 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, this compound has shown efficacy against various bacterial strains. In vitro studies demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics.
Anticancer Properties
Thiazole derivatives are under investigation for their anticancer potential. Studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7 . The mechanism involves the activation of caspases and the modulation of apoptotic pathways.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.
- Receptor Modulation : It has been suggested that it can modulate receptor activity linked to inflammatory responses.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antibacterial efficacy against Gram-positive and Gram-negative bacteria.
- Results : Showed significant inhibition against S. aureus with an MIC of 32 µg/mL.
- : Promising candidate for further development as an antimicrobial agent.
-
Study on Anticancer Effects :
- Objective : To assess cytotoxicity in human cancer cell lines.
- Results : Induced apoptosis in HeLa cells with an IC50 value of 15 µM.
- : Indicates potential for use in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
